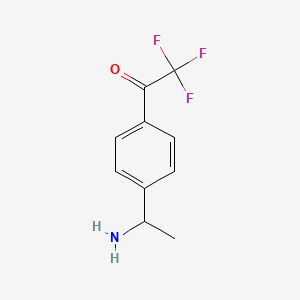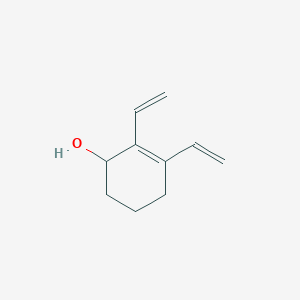
2-Cyclohexen-1-ol, 2,3-diethenyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-ol, 2,3-diethenyl-(9CI) is an organic compound with the molecular formula C10H14O It is a derivative of cyclohexene, featuring hydroxyl and diethenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-ol, 2,3-diethenyl-(9CI) typically involves the following steps:
Starting Material: The synthesis begins with cyclohexene.
Functional Group Introduction: The hydroxyl group is introduced through hydroboration-oxidation or similar reactions.
Diethenyl Group Addition: The diethenyl groups are added via alkylation reactions using appropriate reagents.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-ol, 2,3-diethenyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Cyclohexenone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
2-Cyclohexen-1-ol, 2,3-diethenyl-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-ol, 2,3-diethenyl-(9CI) involves interactions with various molecular targets:
Molecular Targets: Enzymes and receptors that interact with hydroxyl and diethenyl groups.
Pathways: The compound may participate in pathways involving oxidation-reduction reactions and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-ol: Lacks the diethenyl groups, making it less reactive in certain reactions.
Cyclohexanol: Lacks the double bonds, resulting in different chemical properties.
Cyclohexene: Lacks the hydroxyl group, making it less versatile in functional group transformations.
Properties
CAS No. |
540777-61-5 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2,3-bis(ethenyl)cyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H14O/c1-3-8-6-5-7-10(11)9(8)4-2/h3-4,10-11H,1-2,5-7H2 |
InChI Key |
NPVJZXJAHGZNIU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C(CCC1)O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


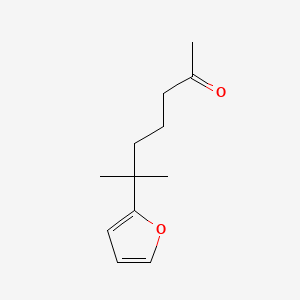
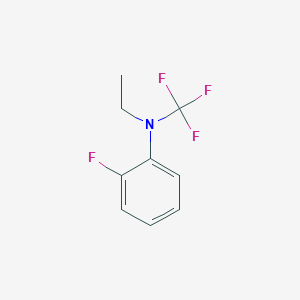
![Morpholine, 2-[(2-ethoxyphenyl)methoxy]-](/img/structure/B13945580.png)
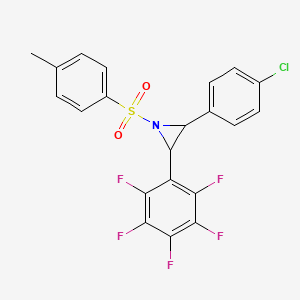

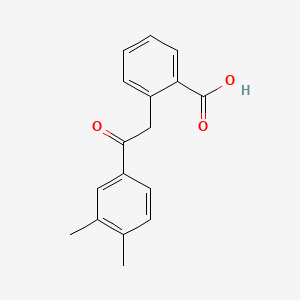
![7-(Hydroxymethyl)benzo[c]isoxazole-3-carboxylic acid](/img/structure/B13945585.png)
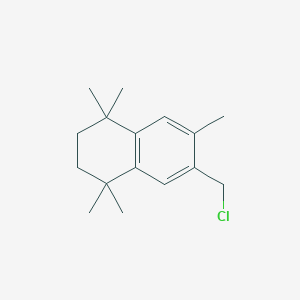
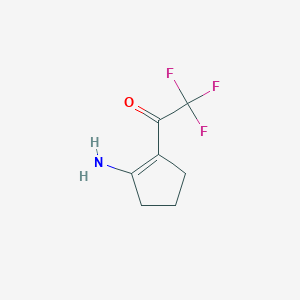
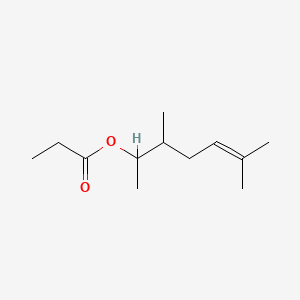

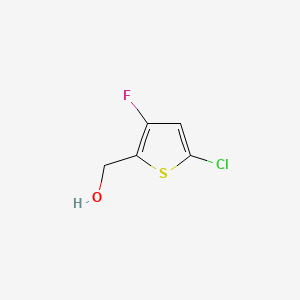
![3-{1-[2-(4-Aminophenyl)ethyl]-3-propylpyrrolidin-3-yl}phenol](/img/structure/B13945648.png)
